molecular formula C8H8N2O B3165865 3-methyl-1H-indazol-5-ol CAS No. 904086-08-4

3-methyl-1H-indazol-5-ol

Cat. No.: B3165865
CAS No.: 904086-08-4
M. Wt: 148.16 g/mol
InChI Key: KFJXASDLOGNCHS-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The compound this compound features a fused bicyclic structure consisting of a benzene ring and a pyrazole ring, with a hydroxyl group at the 5-position and a methyl group at the 3-position.

Mechanism of Action

Target of Action

Indazole derivatives, which include 3-methyl-1h-indazol-5-ol, have been found to exhibit a wide variety of biological activities . These activities suggest that indazole derivatives may interact with multiple targets, including enzymes like cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase .

Mode of Action

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets, leading to the inhibition of certain enzymatic reactions.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Result of Action

Indazole derivatives have been shown to possess anti-inflammatory activity . This suggests that this compound may exert similar effects, potentially by inhibiting the production of inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazol-5-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings due to their efficiency and cost-effectiveness . Additionally, solvent-free and catalyst-free methods are explored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Properties

IUPAC Name

3-methyl-2H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXASDLOGNCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670312
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904086-08-4
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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